2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol
Overview
Description
2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol is a heterocyclic compound that features an oxadiazole ring substituted with a bromophenyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The phenol group can be oxidized to a quinone, and the oxadiazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nitration: Formation of nitrophenol derivatives.
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of quinones.
Scientific Research Applications
2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol depends on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of topoisomerase enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
- 4-Bromophenol
- 4-Bromobiphenyl
Uniqueness
2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol is unique due to the presence of both the oxadiazole ring and the phenol group, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRNZLAWINEMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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